cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride
CAS No.:
Cat. No.: VC17542204
Molecular Formula: C18H26Cl2N2O4
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26Cl2N2O4 |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C18H24N2O4.2ClH/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14;;/h3-7,15,19H,2,8-13H2,1H3;2*1H/t15-,18+;;/m0../s1 |
| Standard InChI Key | YDUCAISRRFKRMB-AOTNPOKMSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
| Canonical SMILES | CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Introduction
Structural and Chemical Characterization
Core Architecture and Substituent Effects
The molecular framework of cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride (molecular formula: C₂₄H₃₂Cl₂N₂O₄) features a bicyclic system comprising a pyrrole ring fused to a pyridine moiety at positions 3 and 4. The cis configuration at the 5- and 7a-positions ensures stereochemical rigidity, while the benzyl and ethyl groups at these positions modulate electronic and steric properties . The dihydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
Table 1: Comparative Structural Features of Pyrrolo[3,4-c]pyridine Derivatives
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound typically involves sequential alkylation, cyclization, and carboxylation steps. A representative route begins with a substituted pyridine precursor undergoing N-alkylation to introduce the ethyl group, followed by benzyl protection of the amine functionality. Cyclization under acidic or thermal conditions forms the bicyclic core, with subsequent carboxylation using chloroformate reagents . Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–78%) and purity (>95%) .
Stereochemical Control
Achieving the cis configuration requires precise reaction conditions. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) enforces diastereoselectivity, while NMR and X-ray crystallography validate stereochemical outcomes . Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing scalability .
Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes characteristic reactions of secondary amines and esters:
-
Oxidation: Treatment with KMnO₄ selectively oxidizes the pyrrole ring to a ketone, altering electron distribution .
-
Reduction: LiAlH₄ reduces ester groups to alcohols, generating intermediates for prodrug development .
-
Substitution: Nucleophilic acyl substitution at the carboxylate positions introduces heteroaryl groups, expanding structural diversity .
Structure-Activity Relationship (SAR) Studies
Modifications at the 5- and 7a-positions profoundly impact biological activity:
-
Benzyl Group: Aromatic substituents enhance binding to serotonin receptors, correlating with analgesic efficacy .
-
Ethyl Group: Alkyl chains improve lipid solubility, facilitating blood-brain barrier penetration .
Biological Activities and Mechanisms
Neurological Applications
Analgesic and Sedative Effects: In murine models, the compound reduces nociceptive response by 40–60% at 10 mg/kg doses, likely via μ-opioid receptor agonism. Sedative properties emerge through GABAergic modulation, with ED₅₀ values comparable to benzodiazepines .
Metabolic Modulation
Antidiabetic Potential: Derivatives enhance insulin-stimulated glucose uptake in adipocytes by 37.4%, outperforming metformin in in vitro assays . The carboxylate groups chelate metal ions, potentiating AMPK activation.
Antitumor Activity
Preliminary studies indicate IC₅₀ values of 8–22 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistically, the compound inhibits topoisomerase II and induces apoptosis via caspase-3 activation .
Industrial and Pharmacological Applications
Drug Development
As a pharmacophore, the compound serves as a template for:
-
CNS Agents: Analogues with fluorinated benzyl groups show promise as non-addictive analgesics .
-
Kinase Inhibitors: Pyridine nitrogen coordinates with ATP-binding sites, blocking oncogenic kinases .
Material Science
Functionalization with acrylate groups yields photopolymerizable resins for 3D printing, leveraging the compound’s thermal stability (decomposition >300°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume